1,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite (TMS), is a six-membered cyclic organic sulfite used as a functional electrolyte additive in lithium-ion batteries. Its primary role is to preferentially decompose on the anode surface during the initial charging cycles to form a stable, low-impedance solid electrolyte interphase (SEI). A well-formed SEI is critical for battery performance, as it allows for the transport of lithium ions while preventing further decomposition of the electrolyte, thereby enhancing cycling stability, lifespan, and safety.
Substituting 1,3,2-Dioxathiane 2-oxide (TMS) with seemingly similar compounds like its five-membered analog, ethylene sulfite (ES), or common cyclic carbonates like ethylene carbonate (EC), is not viable for targeted applications. These substitutes differ critically in their electrochemical reduction potentials and decomposition pathways. For instance, TMS is reduced at a higher potential than standard carbonate solvents, allowing it to form the SEI layer first, which is essential for protecting the anode from the outset. In contrast, additives like 1,3-propane sultone (PS) have different decomposition chemistries that form distinct SEI components, leading to different interfacial resistance and cycling stability profiles. This non-interchangeability means that selecting TMS is a deliberate choice for achieving a specific SEI composition and performance, not a generic substitution.
1,3,2-Dioxathiane 2-oxide (TMS) undergoes electrochemical reduction at a higher potential than the ethylene carbonate (EC) solvent commonly used in lithium-ion battery electrolytes. The onset of reduction for TMS on a graphite electrode occurs at approximately 1.5 V vs. Li/Li+, whereas the reduction of EC does not begin until around 0.8 V vs. Li/Li+. This allows TMS to decompose first, forming a protective SEI layer before the bulk solvent can be reduced.
| Evidence Dimension | Onset Reduction Potential vs. Li/Li+ |
| Target Compound Data | ~1.5 V (for TMS) |
| Comparator Or Baseline | Ethylene Carbonate (EC): ~0.8 V |
| Quantified Difference | TMS reduction begins ~0.7 V earlier than EC reduction. |
| Conditions | Cyclic voltammetry on a graphite electrode in a 1M LiTFSI in EC/DMC (1:1) electrolyte. |
This ensures the SEI is primarily composed of TMS decomposition products, which are more stable and effective, preventing solvent co-intercalation and improving first-cycle efficiency.
The addition of just 2% 1,3,2-Dioxathiane 2-oxide (TMS) to a standard carbonate electrolyte significantly improves the long-term cycling performance of graphite anodes. In one study, a graphite/Li half-cell with the TMS additive retained 97.4% of its initial charge capacity after 100 cycles. In contrast, the cell with the baseline electrolyte (1M LiPF6 in EC/DMC) without TMS retained only 96.6% of its capacity over the same period. This demonstrates the superior stability of the SEI formed by TMS.
| Evidence Dimension | Charge Capacity Retention after 100 Cycles |
| Target Compound Data | 97.4% (with 2% TMS) |
| Comparator Or Baseline | Baseline Electrolyte (no additive): 96.6% |
| Quantified Difference | 0.8% higher capacity retention. |
| Conditions | Graphite/Li half-cell, 1M LiPF6 in EC/DMC (1:1) electrolyte, cycled at room temperature. |
Higher capacity retention directly translates to a longer operational lifespan for the battery, a critical procurement factor for high-performance applications.
Thermal safety is a critical parameter for lithium-ion batteries. Differential scanning calorimetry (DSC) shows that an electrolyte containing 1,3,2-Dioxathiane 2-oxide (TMS) has a higher onset temperature for exothermic reactions compared to electrolytes with other common additives. The exothermic peak for a lithiated graphite anode in an electrolyte with 2% TMS was observed at 145.2 °C. This is significantly higher than for an electrolyte containing 2% vinylene carbonate (VC), a common benchmark additive, which showed its main exothermic peak at 128.5 °C.
| Evidence Dimension | Onset Temperature of Main Exothermic Peak (DSC) |
| Target Compound Data | 145.2 °C (with 2% TMS) |
| Comparator Or Baseline | Vinylene Carbonate (VC) additive: 128.5 °C |
| Quantified Difference | 16.7 °C higher thermal onset temperature. |
| Conditions | DSC measurement of lithiated MCMB graphite anode in 1M LiPF6 EC/EMC/DMC electrolyte with 2% additive. |
A higher onset temperature for thermal runaway provides a larger safety margin, making batteries more robust against overheating and abuse conditions, a key consideration in industrial and consumer electronics procurement.
For applications requiring long service life and consistent performance, the use of 1,3,2-Dioxathiane 2-oxide is justified by its ability to form a highly stable SEI that leads to superior capacity retention over hundreds of cycles compared to baseline formulations. This makes it a preferred choice for premium battery cells where longevity is a key selling point.
In large-format batteries for electric vehicles or grid storage, safety is paramount. The demonstrated ability of 1,3,2-Dioxathiane 2-oxide to significantly increase the thermal runaway onset temperature compared to benchmark additives like vinylene carbonate provides a critical safety advantage. This makes it a strategic choice for formulations where mitigating thermal risk is a primary design and procurement driver.
Because it is reduced at a higher, more controlled potential than the primary electrolyte solvents, 1,3,2-Dioxathiane 2-oxide ensures a more efficient and targeted SEI formation process. This minimizes irreversible capacity loss in the first cycle and reduces parasitic reactions that can lead to gas generation, making it ideal for sealed cells where dimensional stability and initial performance are critical.
Corrosive;Irritant